9-(beta-L-RIBOFURANOSYL)-6-CHLOROPURINE
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Overview
Description
9-(beta-L-RIBOFURANOSYL)-6-CHLOROPURINE is a nucleoside analog that consists of a purine base (6-chloropurine) attached to a beta-L-ribofuranosyl sugar
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(beta-L-RIBOFURANOSYL)-6-CHLOROPURINE typically involves the glycosylation of 6-chloropurine with a protected ribofuranose derivative. The reaction is often catalyzed by Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) under anhydrous conditions. The reaction proceeds through the formation of an oxocarbenium ion intermediate, which then reacts with the purine base to form the desired nucleoside.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by column chromatography and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
9-(beta-L-RIBOFURANOSYL)-6-CHLOROPURINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the ribofuranosyl moiety.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various amino or alkyl derivatives.
Scientific Research Applications
9-(beta-L-RIBOFURANOSYL)-6-CHLOROPURINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential role in cellular processes and as a probe for understanding nucleoside metabolism.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound can be used in the development of pharmaceuticals and as a precursor for other bioactive molecules.
Mechanism of Action
The mechanism of action of 9-(beta-L-RIBOFURANOSYL)-6-CHLOROPURINE involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in nucleoside metabolism, leading to the inhibition of DNA and RNA synthesis. This can result in the suppression of viral replication or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
9-beta-L-Ribofuranosyladenine: Another nucleoside analog with a similar structure but different base.
6-Chloropurine riboside: Similar compound with a different sugar moiety.
9-beta-D-Ribofuranosyl-6-chloropurine: The D-isomer of the compound.
Uniqueness
9-(beta-L-RIBOFURANOSYL)-6-CHLOROPURINE is unique due to its specific beta-L-ribofuranosyl configuration, which can result in different biological activities compared to its D-isomer. This uniqueness makes it a valuable compound for studying stereochemistry and its effects on biological systems.
Properties
Molecular Formula |
C10H11ClN4O4 |
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Molecular Weight |
286.67 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-2-(6-chloropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H11ClN4O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2/t4-,6-,7-,10-/m0/s1 |
InChI Key |
XHRJGHCQQPETRH-DEGSGYPDSA-N |
Isomeric SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O |
Canonical SMILES |
C1=NC2=C(C(=N1)Cl)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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